

Viaspan: A Comparative Guide to the Gold Standard in Liver Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viaspan**

Cat. No.: **B611682**

[Get Quote](#)

For decades, **Viaspan**, also known as University of Wisconsin (UW) solution, has been the benchmark for the cold static preservation of abdominal organs, particularly the liver, prior to transplantation.^{[1][2][3]} Its development in the 1980s marked a significant advancement over previous solutions like Euro-Collins, substantially extending the viable preservation time for liver grafts.^[1] This guide provides a comprehensive comparison of **Viaspan** with other prominent liver preservation solutions, supported by experimental data, detailed methodologies, and an exploration of the underlying cellular mechanisms of ischemia-reperfusion injury that these solutions aim to mitigate.

Viaspan and Its Alternatives: A Head-to-Head Comparison

Viaspan's formulation is designed to mimic the intracellular environment, being high in potassium and low in sodium, to prevent the cellular swelling that occurs during cold ischemia.^{[4][5]} Key components include lactobionate and raffinose as impermeants to provide osmotic support, hydroxyethyl starch to prevent edema, and antioxidants like glutathione and allopurinol to combat reperfusion injury.^{[4][6]}

Over the years, several alternative preservation solutions have been developed, each with a unique composition aimed at improving upon certain aspects of **Viaspan**, such as reducing viscosity or mitigating specific complications. The most notable alternatives include Histidine-Tryptophan-Ketoglutarate (HTK) solution, Celsior solution, and Institut Georges Lopez (IGL-1) solution.^[1]

Composition of Major Liver Preservation Solutions

Component	Viaspan (UW Solution)	HTK (Custodiol)	Celsior	IGL-1
Primary Buffer	Phosphate	Histidine	Histidine	Histidine
Primary Osmotic Agent	Lactobionate, Raffinose	Mannitol	Mannitol, Lactobionate	Lactobionate, Raffinose
Colloid	Hydroxyethyl Starch	None	Mannitol	Polyethylene Glycol (PEG)
Potassium (mmol/L)	125	9	15	35-40
Sodium (mmol/L)	29	15	100	120
Key Additives	Allopurinol, Glutathione, Adenosine	Tryptophan, Ketoglutarate	Glutamate, Glutathione	Glutathione

Performance Metrics: A Review of Clinical and Preclinical Data

The efficacy of a preservation solution is judged by a variety of clinical outcomes. Below is a summary of comparative data from several studies.

Outcome Measure	Viaspan (UW) vs. HTK	Viaspan (UW) vs. Celsior	Viaspan (UW) vs. IGL-1
Primary Non-Function (PNF)	No significant difference in a meta-analysis of 15 RCTs. [1] Some individual studies suggest lower rates with HTK.	A meta-analysis showed no significant difference in PNF rates.[1]	A randomized study showed comparable rates of PNF (UW: 4%, IGL-1: 2%).[6]
Graft Survival (1-year)	Meta-analysis of 11 studies showed no significant difference. [1]	No significant difference reported in a meta-analysis.[1]	Comparable 30-month survival rates.[7]
Biliary Complications	Some studies suggest a lower incidence of biliary complications with HTK.[2][3]	Individual studies have reported higher rates of biliary complications with Celsior compared to UW.[1]	Similar incidence of biliary non-anastomotic strictures (UW: 3%, IGL-1: 2%). [6]
Post-transplant Liver Enzymes (AST/ALT)	Hepatocellular injury markers (SGOT, SGPT) appeared more marked in the HTK group in one study.[8]	No statistically significant differences in biochemical data in a pig model.[9]	Livers preserved in IGL-1 released markedly less AST than those in UW solution.[4]
Cost	HTK is generally less expensive than Viaspan.	-	IGL-1 was found to be more cost-effective than UW in one study. [6]

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the comparison of liver preservation solutions.

Animal Model of Orthotopic Liver Transplantation

This protocol outlines a common preclinical model used to assess the efficacy of preservation solutions.

- **Animal Model:** Domestic pigs are frequently used due to the anatomical and physiological similarities of their livers to human livers.
- **Anesthesia and Monitoring:** Animals are anesthetized, and vital signs, including heart rate, blood pressure, and oxygen saturation, are continuously monitored.
- **Liver Harvest:** The liver is surgically exposed, and the vascular and biliary structures are dissected.
- **Preservation Solution Flush:** The liver is flushed *in situ* via the portal vein and hepatic artery with the designated preservation solution (e.g., **Viaspan**, Celsior) at 4°C until the effluent is clear.
- **Cold Storage:** The harvested liver is stored in the same preservation solution at 4°C for a predetermined period (e.g., 8-12 hours).
- **Orthotopic Transplantation:** The recipient animal's native liver is removed, and the preserved liver is implanted by anastomosing the corresponding vascular and biliary structures.
- **Reperfusion:** Blood flow is restored to the transplanted liver.
- **Post-operative Monitoring:** Animals are recovered and monitored for a set period (e.g., 6 days). Blood samples are collected at regular intervals to assess liver function (transaminases, bilirubin, prothrombin time).^[9]
- **Histological Analysis:** At the end of the study period or in case of premature death, liver tissue samples are collected for histological examination to assess the degree of cellular injury.^[9]

Assessment of Hepatocellular Injury

This protocol describes the methods for quantifying liver damage.

- **Blood Sample Collection:** Peripheral blood is drawn from the study subjects (animal or human) at specified time points post-transplantation (e.g., 1, 3, 7 days).
- **Serum Separation:** The blood is centrifuged to separate the serum.
- **Biochemical Analysis:** The serum levels of the following enzymes are measured using an automated clinical chemistry analyzer:
 - Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): These are markers of hepatocellular injury.
 - Total Bilirubin: An indicator of the liver's ability to conjugate and excrete bilirubin.
 - Prothrombin Time (PT) / International Normalized Ratio (INR): Measures the liver's synthetic function.
- **Data Analysis:** The enzyme levels and other parameters are compared between the different preservation solution groups using appropriate statistical tests.

Signaling Pathways in Liver Ischemia-Reperfusion Injury

The primary challenge in liver preservation is mitigating ischemia-reperfusion injury (IRI), a complex process that occurs when blood flow is restored to the organ after a period of ischemia.[\[10\]](#)[\[11\]](#) This injury is characterized by oxidative stress, inflammation, and cell death.
[\[5\]](#)[\[10\]](#)

Overview of Ischemia-Reperfusion Injury

```
// Nodes
Ischemia [label="Cold Ischemia", fillcolor="#F1F3F4", fontcolor="#202124"];
Reperfusion [label="Reperfusion", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP_Depletion [label="ATP Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ionic_Imbalance [label="Ionic Imbalance\n(Na+/K+ pump failure)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Swelling [label="Cellular Swelling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ROS_Production [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"];
Inflammation [label="Inflammation\n(Cytokine Release, Neutrophil Infiltration)",
```

```
fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Hepatocyte & Endothelial\nCell Death (Apoptosis/Necrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Ischemia -> ATP_Depletion [color="#4285F4"]; ATP_Depletion -> Ionic_Imbalance [color="#4285F4"]; Ionic_Imbalance -> Cell_Swelling [color="#4285F4"]; Reperfusion -> ROS_Production [color="#4285F4"]; Reperfusion -> Inflammation [color="#4285F4"]; ROS_Production -> Cell_Death [color="#4285F4"]; Inflammation -> Cell_Death [color="#4285F4"]; Cell_Swelling -> Cell_Death [color="#4285F4"]; }
```

Caption: Overview of key events during liver ischemia-reperfusion injury.

Experimental Workflow for Comparing Preservation Solutions

```
// Nodes Liver_Harvest [label="Liver Harvest\n(Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viaspan [label="Preservation with\nViaspan (UW)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alternative [label="Preservation with\nAlternative Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Transplantation [label="Orthotopic Liver\nTransplantation (Recipient)", fillcolor="#F1F3F4", fontcolor="#202124"]; Post_Tx_Monitoring [label="Post-Transplant\nMonitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Sampling [label="Blood Sampling\n(Biochemical Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Comparative\nData Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Edges Liver_Harvest -> Randomization [color="#5F6368"]; Randomization -> Viaspan [label=" Group A", color="#5F6368"]; Randomization -> Alternative [label=" Group B", color="#5F6368"]; Viaspan -> Transplantation [color="#5F6368"]; Alternative -> Transplantation [color="#5F6368"]; Transplantation -> Post_Tx_Monitoring [color="#5F6368"]; Post_Tx_Monitoring -> Blood_Sampling [color="#5F6368"]; Post_Tx_Monitoring -> Histology [color="#5F6368"]; Blood_Sampling -> Data_Analysis [color="#5F6368"]; Histology -> Data_Analysis [color="#5F6368"]; }
```

Caption: A typical experimental workflow for comparing liver preservation solutions.

Conclusion

Viaspan (UW solution) remains the gold standard for liver preservation, a benchmark against which new solutions are judged. While alternatives like HTK, Celsior, and IGL-1 have shown comparable efficacy in many respects and may offer advantages in terms of cost or specific complications, large-scale clinical trials have often not demonstrated their definitive superiority over **Viaspan** in terms of primary outcomes like graft and patient survival.[1][3] The choice of preservation solution may, therefore, depend on institutional preference, cost considerations, and specific clinical scenarios. Future research will likely focus on the development of solutions tailored to the preservation of marginal or extended criteria donor livers, as well as the integration of novel technologies like machine perfusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compared efficacy of preservation solutions on the outcome of liver transplantation: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on abdominal organ preservation solutions: a comparative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardiolinkgroup.com [cardiolinkgroup.com]
- 4. Evaluation of IGL-1 preservation solution using an orthotopic liver transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized study comparing IGL-1 to the University of Wisconsin preservation solution in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiolinkgroup.com [cardiolinkgroup.com]
- 8. Comparison of histidine-tryptophan-ketoglutarate (HTK) solution versus University of Wisconsin (UW) solution for organ preservation in human liver transplantation. A prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of Celsior solution versus Viaspan in a pig liver transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liver ischemia reperfusion injury: Mechanisms, cellular pathways, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ischaemia–reperfusion injury in liver transplantation—from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viaspan: A Comparative Guide to the Gold Standard in Liver Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611682#validation-of-viaspan-as-the-gold-standard-for-liver-preservation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com